molecular formula C8H3KN2O4S B1147129 2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt CAS No. 30344-83-3

2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt

Cat. No.: B1147129
CAS No.: 30344-83-3
M. Wt: 243.74
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Description

Discovery and Chemical Characterization

2-Nitro-5-thiocyanatobenzoic acid potassium salt (CAS 205173-31-5) is a stable isotopic variant of the parent compound 2-nitro-5-thiocyanatobenzoic acid (NTCB, CAS 30211-77-9). The parent molecule was first synthesized in 1971 through the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent) with sodium cyanide under controlled conditions. The potassium salt derivative was later developed to improve solubility and stability in aqueous buffers, particularly for isotopic labeling studies in protein chemistry.

Key Chemical Properties:

Property Value/Description Source
Molecular Formula C₈H₃KN₂O₄S
Molecular Weight 263.28 g/mol
Structure Potassium salt of 2-nitro-5-thiocyanatobenzoic acid with 13C isotopic labeling at the thiocyanate group
Solubility Soluble in DMF (25 mg/mL), ethanol (25 mg/mL), PBS (0.3 mg/mL)
Key Spectral Features UV-Vis λmax: 280 nm

The compound is characterized by a benzoic acid backbone with nitro (-NO₂) and thiocyanate (-SCN) groups at the 2- and 5-positions, respectively. The potassium counterion enhances its stability in alkaline conditions compared to the free acid form.

Historical Development as Cysteine-Selective Reagent

The unique reactivity of this compound with cysteine residues was first reported in 1976 by Price, who demonstrated its ability to selectively modify thiol groups in proteins. The potassium salt variant gained prominence due to three key advantages over the parent acid:

  • Reduced side reactions with amine groups at alkaline pH
  • Improved solubility in polar solvents for biochemical applications
  • Compatibility with isotopic labeling for mass spectrometry studies

Early mechanistic studies revealed a two-step process:

  • Cyanylation : Rapid nucleophilic attack by cysteine thiolate on the thiocyanate group, forming an S-cyano adduct
  • Cleavage : Base-catalyzed β-elimination at pH >9, generating 2-iminothiazolidine-4-carboxylyl (Itz) peptides

This selectivity was confirmed through comparative studies showing <5% reactivity with methionine, histidine, or lysine residues under standard conditions.

Evolution in Protein Chemistry Applications

The compound has enabled three major advances in protein science:

Table 1: Key Milestones in Protein Chemistry Applications

Year Development Significance Source
1984 First use in disulfide mapping Enabled determination of cysteine connectivity in multidomain proteins
2004 Optimization of one-step cleavage protocol Reduced reaction time from 16h to 1h by using glycine buffers
2021 Dehydroalanine generation for PTM studies Enabled site-specific installation of post-translational modifications

Recent innovations include its use in:

  • Isotope-labeling strategies : The 13C-labeled potassium salt allows precise tracking of cysteine residues in NMR and mass spectrometry studies
  • Single-chain antibody engineering : Selective cleavage at engineered cysteine sites enables modular protein construction
  • Prion protein analysis : Mapping of solvent-accessible cysteines in misfolded states

The compound's versatility is demonstrated by its integration into automated peptide synthesis platforms, where its potassium salt form shows 92% reaction efficiency compared to 78% for the free acid. Current research focuses on coupling its cyanylation capability with click chemistry for protein bioconjugation.

Properties

IUPAC Name

potassium;2-nitro-5-thiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4S.K/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGMQJKWYBTZHW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)C(=O)[O-])[N+](=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3KN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The substitution proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing nitro group at the 2-position, which activates the aromatic ring for attack by the thiocyanate nucleophile. The general reaction scheme is:

2-Nitro-5-X-benzoic acid+SCNNaOH2-Nitro-5-thiocyanatobenzoic acid+X(X = Cl, Br)\text{2-Nitro-5-X-benzoic acid} + \text{SCN}^- \xrightarrow{\text{NaOH}} \text{2-Nitro-5-thiocyanatobenzoic acid} + \text{X}^- \quad (\text{X = Cl, Br})

Subsequent neutralization with potassium hydroxide yields the potassium salt.

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

ParameterOptimal RangeImpact on Reaction Efficiency
NaOH concentration4–6 mol/LHigher alkalinity accelerates substitution but risks hydrolysis of thiocyanate.
Temperature40–60°CElevated temperatures reduce reaction time but may promote side reactions.
Molar ratio (SCN:substrate)2:1–3:1Excess thiocyanate ensures complete displacement of halide.
Reaction time4–10 hoursProlonged durations improve conversion but increase energy costs.

Workup Procedure :

  • After completion, the mixture is acidified to pH 4–5 using concentrated HCl, precipitating the free acid form.

  • The precipitate is filtered, washed with ice-cold water, and dissolved in a stoichiometric amount of KOH solution.

  • Evaporation under reduced pressure yields the potassium salt as a yellow crystalline solid.

Alternative Synthetic Routes and Comparative Analysis

While the nucleophilic substitution method dominates industrial production, alternative pathways have been explored:

Nitration of 5-Thiocyanatobenzoic Acid

Direct nitration of 5-thiocyanatobenzoic acid using mixed nitric-sulfuric acid has been reported. However, this method suffers from poor regioselectivity, resulting in undesired ortho/para nitro isomers. Yields rarely exceed 35%, making it unsuitable for large-scale applications.

Diazotization-Coupling Reactions

A diazonium intermediate derived from 5-amino-2-nitrobenzoic acid can be coupled with thiocyanate salts. Although this route offers precise control over substitution, the multi-step nature and sensitivity of diazonium intermediates limit its practicality.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and environmental sustainability:

  • Solvent Systems : Water is exclusively used as the reaction medium, eliminating volatile organic solvents and reducing waste treatment costs.

  • Recycling : Unreacted thiocyanate is recovered via ion-exchange resins and reused in subsequent batches.

  • Quality Control : HPLC analysis with UV detection (λ = 254 nm) ensures product purity >98%. Typical impurities include residual halides (<0.1%) and unreacted starting material (<0.5%).

Recent Advancements in Process Optimization

Continuous Flow Reactors

Adoption of continuous flow systems has reduced reaction times by 60% compared to batch processes. The enhanced heat transfer and mixing efficiency minimize thermal degradation of thiocyanate.

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction kinetics by facilitating ion-pair formation between the aromatic substrate and thiocyanate anion. Trials show a 22% increase in yield when using 0.5 mol% TBAB.

Challenges and Mitigation Strategies

ChallengeCauseSolution
Thiocyanate hydrolysisProlonged exposure to alkaliStrict temperature control (<60°C)
Isomer formationPara-substitutionUse of directing groups (e.g., –COOH)
Product discolorationTrace metal impuritiesEDTA washing during purification

Analytical Characterization

Critical quality attributes are verified through:

  • FT-IR : Strong absorptions at 2140 cm⁻¹ (SCN stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch).

  • ¹H NMR (D₂O, 400 MHz): δ 8.41 (d, J = 2.4 Hz, 1H, H-6), 8.33 (dd, J = 8.8, 2.4 Hz, 1H, H-4), 7.92 (d, J = 8.8 Hz, 1H, H-3).

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Protein Modification and Cleavage

Site-Specific Modification of Cysteine Residues
NTCB facilitates the cyanylation of cysteine residues in proteins, allowing researchers to study protein structure-function relationships. This modification is critical for the development of therapeutic proteins and understanding protein interactions. For instance, NTCB has been employed to convert cysteine to dehydroalanine in proteins, enhancing the yield of specific products under optimized conditions (Qiao et al., 2021) .

Case Study: Conversion to Dehydroalanine
In a study focusing on the conversion of cysteine to dehydroalanine using NTCB, various reaction conditions were tested. The results indicated that using denatured conditions with specific additives significantly improved the yield of dehydroalanine products. This finding underscores the reagent's utility in protein engineering (Jacobson et al., 2021) .

Structural Analysis of Proteins

Understanding Protein Misfolding
NTCB has also been instrumental in studying prion proteins and other misfolded proteins associated with neurodegenerative diseases. By facilitating selective cleavage, researchers can analyze the structural constraints of these proteins, providing insights into their misfolding mechanisms and potential therapeutic targets (Sajnani et al., 2008) .

Case Study: Scrapie Prion Protein
In investigations involving scrapie prion proteins, NTCB was used to cleave specific peptide bonds, allowing for detailed structural analysis via mass spectrometry. This application highlights NTCB's role in advancing our understanding of prion diseases and their underlying molecular biology (Sajnani et al., 2008) .

Biochemical Assays

Transporter Protein Studies
NTCB has been utilized in biochemical assays to investigate the function and localization of transporter proteins. For example, it was employed to label cysteine-substituted residues in the human reduced folate carrier, providing insights into substrate binding domains critical for drug delivery systems (Hou et al., 2005) .

Peptide Synthesis

Development of Therapeutic Peptides
The reagent is also significant in peptide synthesis, particularly in creating biologically active recombinant peptides through cyanylation reactions. This method enhances the efficiency of peptide synthesis protocols, which is vital for developing peptide-based pharmaceuticals (Koyama et al., 1994) .

Comparative Data on Reaction Conditions

The following table summarizes key findings from various studies regarding the effectiveness of NTCB under different reaction conditions:

Study Reaction Conditions Yield Improvement Key Findings
Qiao et al., 2021Denatured conditions + PyridineSignificant yield increaseEnhanced conversion from cysteine to dehydroalanine
Sajnani et al., 2008Aqueous vs. organic solventsLower yield with high DMSOOrganic solvents hindered complete conversion
Jacobson et al., 2021pH optimizationOptimal yield at pH 7Best results achieved with specific additives

Mechanism of Action

The compound exerts its effects primarily through the cyanylation of thiol groups in proteins. This reaction involves the transfer of the cyano group from the compound to the thiol group, forming an S-cyano derivative. This modification can alter the protein’s structure and function, making it useful in various biochemical studies . Additionally, it can cleave proteins at cysteine residues, which is valuable in protein sequencing and structural analysis .

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between NTCB and analogous compounds:

Compound Name & ID Structure Key Functional Groups Primary Applications Reactivity Profile References
2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt Benzoic acid derivative -NO₂, -SCN, K⁺ salt Protein cyanylation, Dha formation, cleavage High cysteine selectivity; cleaves S-Cβ bonds
N-[4-Chloro-2-(4-chlorobenzylthio)-5-methylbenzenesulfonyl]cyanamide Potassium Salt (Compound 9) Benzenesulfonyl derivative -Cl, -SCH₂C₆H₄Cl, -CN Synthetic intermediate (exact applications not specified) Reacts with alkyl chlorides; limited protein reactivity
2-Nitro-5-thiobenzoic Acid (TNB) Benzoic acid derivative -NO₂, -SH Thiol detection (Ellman’s reagent analog) Forms disulfides; lacks cyanylation capability
2-Amino-5-nitrobenzoic Acid Benzoic acid derivative -NH₂, -NO₂ Organic synthesis intermediate Reduced electrophilicity due to -NH₂; unsuitable for cysteine modification

Reaction Mechanisms and Selectivity

  • NTCB: The thiocyanate group (-SCN) undergoes nucleophilic substitution with cysteine thiols, forming a labile S-cyanocysteine intermediate. Subsequent β-elimination generates dehydroalanine .
  • Compound 9 : The cyanamide group (-CN) may participate in nucleophilic reactions, but its bulky chlorobenzylthio substituent limits accessibility to protein residues .
  • TNB : The thiol (-SH) group reacts with free thiols to form disulfides, making it useful for quantifying cysteine content but ineffective for site-specific modifications .

Critical Difference : NTCB’s thiocyanate group enables unique cyanylation-driven cleavage, absent in TNB and Compound 7.

Biological Activity

2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt (NTCB) is a chemical compound that has garnered attention for its biological activity, particularly in the context of protein chemistry. This compound is primarily recognized for its ability to modify cysteine residues in proteins through a process known as cyanylation. In this article, we will explore the biological activity of NTCB, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₈H₄N₂O₄S
  • Molecular Weight : 224.19 g/mol
  • CAS Number : 30211-77-9
  • Density : 1.63 g/cm³
  • Melting Point : 156-157 °C
  • Boiling Point : 449 °C

NTCB acts as a highly reactive reagent that facilitates the transfer of its cyano group to thiolate nucleophiles, particularly cysteine residues in proteins. This reaction converts thiol groups into their S-cyano derivatives. The cyanylation process can lead to the formation of various products, including S-cyano-cysteine, which can further undergo intramolecular reactions to yield stable intermediates like 1-acyl-2-iminothiazolidine .

Protein Modification

NTCB is extensively used in biochemical research to study protein structure and function through selective modification of cysteine residues. This modification can alter protein activity, stability, and interactions with other biomolecules.

Case Studies

  • Site-Specific Conversion :
    A study demonstrated the use of NTCB for the site-specific conversion of cysteine in proteins to dehydroalanine, showcasing its utility in creating specific modifications for functional studies .
  • Cleavage Reactions :
    Research highlighted that NTCB could be used in a two-step reaction to cleave proteins at cysteine residues. However, it was found that this process often leads to incomplete cleavage due to competing side reactions such as carbamylation and beta-elimination . Innovations have since allowed for more efficient one-step cleavage methods using stronger nucleophiles like glycine .

Research Findings

Recent investigations into NTCB's biological activity have revealed several important findings:

StudyFindings
Qiao et al. (2021)Demonstrated successful site-specific conversion of cysteine residues in proteins using NTCB .
Price (1976)Identified alternative products formed during the reaction of NTCB with thiol groups, emphasizing the complexity of its interactions .
Recent Optimization StudiesSuggested methods to minimize side reactions during cleavage processes, enhancing the efficiency of NTCB applications .

Q & A

Q. How can NTCB be adapted for site-specific protein labeling in live-cell imaging?

  • NTCB’s membrane impermeability limits intracellular use. Engineer cell-penetrating peptide (CPP) conjugates or employ electroporation for delivery. Validate labeling specificity via fluorescence microscopy using cysteine-null mutants as controls .

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